molecular formula C17H16BrN5S B2976021 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide CAS No. 1216384-79-0

5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2976021
CAS No.: 1216384-79-0
M. Wt: 402.31
InChI Key: FLNLYXBLBQRVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include an imidazo[1,2-a]pyridine core, a triazole ring, and a phenyl group. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Thioether Formation: The thiomethyl linkage is formed by reacting the triazole derivative with a suitable thiol under nucleophilic substitution conditions.

    Final Assembly and Hydrobromide Salt Formation: The final compound is obtained by combining the intermediate products and converting them into the hydrobromide salt through treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the imidazo[1,2-a]pyridine core, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activity.

    Triazole Derivatives: Compounds with a triazole ring, which may have different substituents and linkages, affecting their chemical and biological properties.

Uniqueness

The uniqueness of 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide lies in its combination of structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S.BrH/c1-13-6-5-9-16-19-14(10-21(13)16)11-23-17-20-18-12-22(17)15-7-3-2-4-8-15;/h2-10,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLYXBLBQRVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=NN=CN3C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.